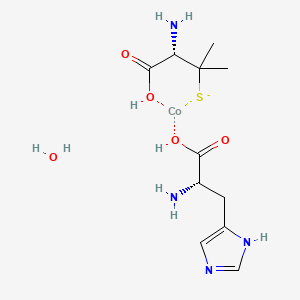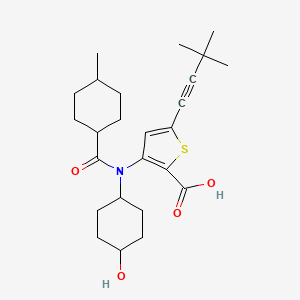
Lomibuvir
Overview
Description
Lomibuvir is a small molecule that has been used in trials studying the treatment of Chronic Hepatitis C Virus and Chronic Hepatitis C Virus Infection . It is also known by the name VX-222 .
Molecular Structure Analysis
Lomibuvir has a molecular weight of 445.62 and a chemical formula of C25H35NO4S . Its structure includes a thiophene ring which bears a carboxylic acid group .
Chemical Reactions Analysis
Lomibuvir is a selective, non-nucleoside allosteric inhibitor of HCV NS5B polymerase (RdRp) with a Kd of 17 nM . It inhibits the 1b/Con1 HCV subgenomic replicon with an EC50 of 5.2 nM . Lomibuvir preferentially inhibits elongative RNA synthesis rather than de novo-initiated RNA synthesis .
Physical And Chemical Properties Analysis
Lomibuvir is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . Its empirical formula is C25H35NO4S and it has a molecular weight of 445.61 .
Scientific Research Applications
Hepatitis C Virus (HCV) Inhibition
Lomibuvir is a non-nucleoside, allosteric inhibitor of the HCV NS5B polymerase, demonstrating clinical efficacy. Research has focused on improving its antiviral activity and pharmacokinetic properties, resulting in compounds with improved potency and physicochemical profiles (Li et al., 2017). Another study details the development of thiophene carboxylate allosteric inhibitors of the NS5B polymerase, with Lomibuvir showing excellent antiviral activity and potential clinical utility (Court et al., 2016).
Human Cytomegalovirus (HCMV)
Lobucavir (LBV) is identified as an effective inhibitor of HCMV DNA synthesis, comparable to ganciclovir. It is phosphorylated in both HCMV-infected and uninfected cells and inhibits the viral DNA polymerase. This suggests LBV's potential for treating GCV-resistant HCMV (Tenney et al., 1997).
COVID-19 Treatment Research
While Lomibuvir is not directly mentioned, research into COVID-19 treatments references similar compounds like lopinavir and ritonavir. The WHO's SOLIDARITY trial, for example, includes lopinavir and ritonavir in its study of treatment strategies (Kupferschmidt & Cohen, 2020).
Other Antiviral Research
Studies on Laninamivir, an antiviral agent similar in action to Lomibuvir, and other antiretroviral drugs like Lopinavir, provide insights into the broader landscape of antiviral research. These studies focus on pharmacokinetics, clinical efficacy, and drug delivery mechanisms relevant to antiviral treatments in general (Various Authors, 1997-2020).
Mechanism of Action
Lomibuvir targets thumb pocket 2 of the HCV NS5B polymerase (RdRp) with a Kd of 17 nM . It preferentially inhibits elongative RNA synthesis rather than de novo-initiated RNA synthesis . The thumb compounds interfered with the interaction between the enzyme and RNA and blocked the transition from initiation to elongation .
Safety and Hazards
properties
IUPAC Name |
5-(3,3-dimethylbut-1-ynyl)-3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4S/c1-16-5-7-17(8-6-16)23(28)26(18-9-11-19(27)12-10-18)21-15-20(13-14-25(2,3)4)31-22(21)24(29)30/h15-19,27H,5-12H2,1-4H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMJNLCLKAKMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C#CC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025603 | |
| Record name | Lomibuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lomibuvir | |
CAS RN |
1026785-55-6 | |
| Record name | Lomibuvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026785556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lomibuvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11954 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lomibuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3,3-dimthylbut-1-ynyl)-3-((1R,4R)-N-((1R, 4R)-4-hydroxycyclohexyl)-4-methylcyclohexanecarboxamido)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOMIBUVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L2LF4A2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


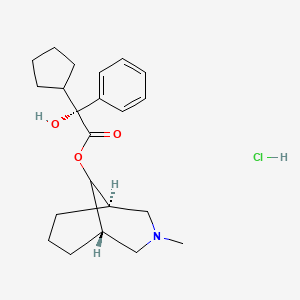
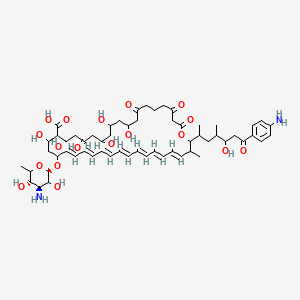
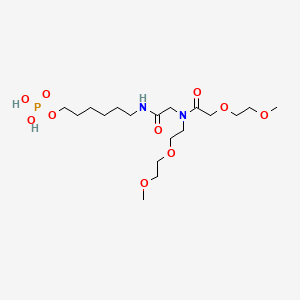
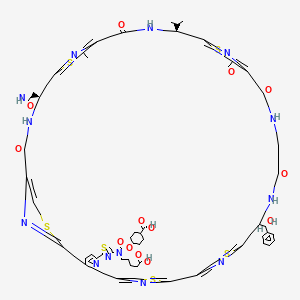

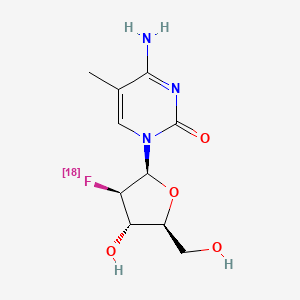
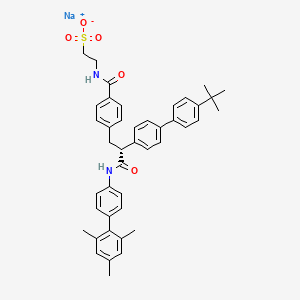
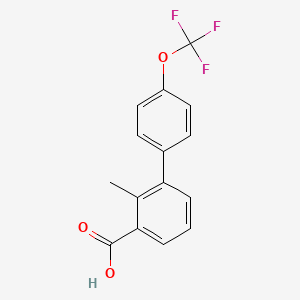
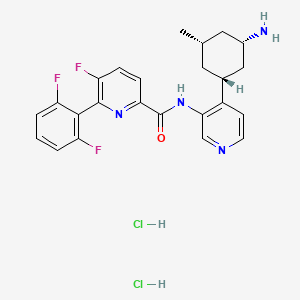
![N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide](/img/structure/B608558.png)
